molecular formula C21H19N5O3S2 B2498794 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide CAS No. 1021078-26-1

2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide

Cat. No.: B2498794
CAS No.: 1021078-26-1
M. Wt: 453.54
InChI Key: BWPBHXWNQQRTJK-UHFFFAOYSA-N
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Description

2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H19N5O3S2 and its molecular weight is 453.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Thiazolo[4,5-d]pyridazin-4(5H)-ones : A series of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones were synthesized, showing potential analgesic and anti-inflammatory activities (Demchenko et al., 2015).

Pharmacological Applications

  • DNA-PK/PI3-K Inhibitory Activity : Compounds like 2-(4-ethylpiperazin-1-yl)-N-(4-(2-morpholino-4-oxo-4H-chromen-8-yl)dibenzo[b,d]thio-phen-1-yl)acetamide showed potent DNA-PK inhibitory activity and potentiated cytotoxicity of ionizing radiation and DNA-inducing cytotoxic anticancer agents (Cano et al., 2013).
  • Antitumor Properties : N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides exhibited promising antitumor properties, tested within the National Cancer Institute's Developmental Therapeutic Program (Horishny et al., 2020).

Antimicrobial Activity

  • Synthesis and Evaluation of Antimicrobial Activity : A study on the synthesis and antimicrobial evaluation of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated active compounds against selected microbial species (Gul et al., 2017).
  • Antimycobacterial Activity : Specific derivatives showed promising antimicrobial activity, highlighting their potential in addressing microbial resistance (Sathe et al., 2011).

Molecular and Structural Studies

  • Crystal Structures : Studies on the crystal structures of related compounds, such as 2-[4-(3-oxobenzo[f]-2H-chromen-2-yl)-1,3-thiazol-2-yl]ethanenitrile, have been conducted to understand their molecular configurations and potential applications (Abdelhamid & Abdelaziz, 2008).

Properties

IUPAC Name

2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S2/c27-16(22-14-5-2-1-3-6-14)13-26-20(28)18-19(17(24-26)15-7-4-12-30-15)31-21(23-18)25-8-10-29-11-9-25/h1-7,12H,8-11,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPBHXWNQQRTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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